molecular formula C25H22N4OS B11524062 1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone

Cat. No.: B11524062
M. Wt: 426.5 g/mol
InChI Key: DURCXFIKVHWMCD-UHFFFAOYSA-N
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Description

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[45]deca-2,7-dien-3-yl)ethanone is a complex organic compound known for its unique spirocyclic structure This compound is part of a broader class of spiroheterocycles, which are characterized by their distinctive three-dimensional frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone typically involves a multi-step process. One common method includes the [3+2]-cycloaddition reaction of nitrile imines with arylidenethiohydantoins . This reaction is carried out under controlled conditions, often involving the generation of nitrile imines in situ from hydrazonyl chlorides. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, yielding the desired spirocyclic product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonyl chlorides for cycloaddition, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest for their unique structural properties and potential biological activities.

    Biology: The compound’s spirocyclic structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential biological activities, this compound is being investigated for its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and nanomaterials, with specific functional attributes.

Mechanism of Action

The mechanism by which 1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, potentially modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone is unique due to its specific combination of a spirocyclic framework with multiple phenyl groups and a thia-aza moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22N4OS

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4,8,10-triphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl)ethanone

InChI

InChI=1S/C25H22N4OS/c1-19(30)24-27-29(22-15-9-4-10-16-22)25(31-24)18-17-23(20-11-5-2-6-12-20)26-28(25)21-13-7-3-8-14-21/h2-16H,17-18H2,1H3

InChI Key

DURCXFIKVHWMCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)CCC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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